Triisohexadecyl benzene-1,2,4-tricarboxylate

Description

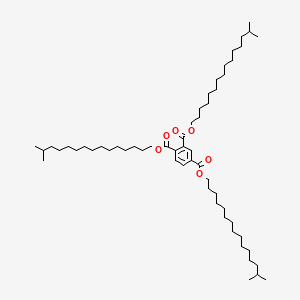

Triisohexadecyl benzene-1,2,4-tricarboxylate is an ester derivative of trimellitic acid (benzene-1,2,4-tricarboxylic acid) with three isohexadecyl (C16) alkyl chains. These compounds are widely used as plasticizers, stabilizers in polymers, and functional additives in cosmetics and food contact materials (FCMs) due to their thermal stability and low volatility .

Properties

CAS No. |

93858-72-1 |

|---|---|

Molecular Formula |

C57H102O6 |

Molecular Weight |

883.4 g/mol |

IUPAC Name |

tris(14-methylpentadecyl) benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C57H102O6/c1-49(2)40-34-28-22-16-10-7-13-19-25-31-37-45-61-55(58)52-43-44-53(56(59)62-46-38-32-26-20-14-8-11-17-23-29-35-41-50(3)4)54(48-52)57(60)63-47-39-33-27-21-15-9-12-18-24-30-36-42-51(5)6/h43-44,48-51H,7-42,45-47H2,1-6H3 |

InChI Key |

XMMWFUJNSWPLTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisohexadecyl benzene-1,2,4-tricarboxylate is typically synthesized through an esterification reaction. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isohexadecyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, typically at temperatures ranging from 100°C to 150°C, to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Triisohexadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.

Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.

Major Products

Hydrolysis: Benzene-1,2,4-tricarboxylic acid and isohexadecyl alcohol.

Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.

Substitution: Nitro or sulfonic acid derivatives of the benzene ring.

Scientific Research Applications

Triisohexadecyl benzene-1,2,4-tricarboxylate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.

Industry: Utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of triisohexadecyl benzene-1,2,4-tricarboxylate primarily involves its interaction with other molecules through its ester groups. These interactions can lead to the formation of stable complexes, which are useful in various applications such as drug delivery. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its functionality, particularly in industrial applications where chemical stability and reactivity are important .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key analogues of triisohexadecyl benzene-1,2,4-tricarboxylate, highlighting differences in alkyl chain length, molecular weight, and physical properties:

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., triisodecyl, C10) increase molecular weight and hydrophobicity, reducing aqueous solubility. Triisooctyl (C8) exhibits a density of 0.993 g/cm³, while shorter chains like triheptyl (C7) have lower molecular weights .

- Thermal Stability : Triisooctyl derivatives demonstrate high thermal stability, with a boiling point of 585°C at 760 mmHg, making them suitable for high-temperature polymer processing .

Environmental and Toxicological Profiles

Regulatory Status

- EFSA Compliance : Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate meets EFSA migration limits (<0.05 mg/kg in food simulants) for FCMs .

- REACH Registration: Triisodecyl (CAS 36631-30-8) and triisononyl (CAS 53894-23-8) derivatives are registered under REACH with tonnage thresholds reflecting their industrial demand .

Critical Analysis of Structure-Property Relationships

- Solubility vs. Chain Length: Increasing alkyl chain length correlates with decreased water solubility, impacting environmental fate and biodegradability. For instance, tributyl (C4) derivatives are water-soluble enough for microbial action, whereas trioctyl (C8) precipitates out, limiting degradation .

- Thermal Performance : Longer chains enhance thermal stability but may reduce compatibility with polar polymer matrices. Triisooctyl balances stability and processability, making it a preferred choice in PVC applications .

Biological Activity

Triisohexadecyl benzene-1,2,4-tricarboxylate (CAS No. 93858-72-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on recent research findings.

- Molecular Formula : C57H102O6

- Molecular Weight : 883.4 g/mol

- Canonical SMILES : CC(C)CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCC(C)C

- XLogP3-AA : 23.9

- Topological Polar Surface Area : 78.9 Ų

- Rotatable Bonds : 48

The compound consists of a benzene ring with three carboxylate groups and long aliphatic isohexadecyl chains, which contribute to its hydrophobicity and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the esterification of benzene-1,2,4-tricarboxylic acid with isohexadecyl alcohols. This multi-step process is designed to ensure high purity and yield of the final product.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as LSD1 (lysine-specific demethylase 1), which plays a crucial role in cancer cell proliferation and survival. The structural features of these compounds allow for effective binding to the active sites of these enzymes .

Toxicity and Environmental Impact

This compound is utilized in various applications including cosmetics and personal care products. However, environmental assessments indicate that its release can occur during industrial processes . Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) are in place to monitor its use and potential toxicity .

Case Studies

While direct case studies specifically on this compound are scarce, investigations into similar compounds have highlighted their cytotoxic effects on cancer cells and their potential as therapeutic agents. For example:

Q & A

Q. What are the established synthetic routes for preparing triisohexadecyl benzene-1,2,4-tricarboxylate, and what reaction conditions optimize yield?

Methodological Answer: Trialkyl trimellitates are typically synthesized via esterification of trimellitic anhydride with branched alcohols (e.g., isohexadecyl alcohol). Key steps include:

- Reaction Setup : Reflux equimolar amounts of trimellitic anhydride and isohexadecyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Monitoring : Track reaction progress via acid value titration to confirm esterification completion.

- Purification : Neutralize residual acid, wash with sodium bicarbonate, and distill under reduced pressure to remove excess alcohol.

- Yield Optimization : Use azeotropic distillation (toluene or xylene) to remove water and shift equilibrium toward ester formation.

Reference Analogues : Tris(2-ethylhexyl) trimellitate (TOTM) synthesis employs similar methods .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify ester linkages (δ ~4.2 ppm for esterified –CH groups) and aromatic protons (δ ~8.5 ppm for benzene protons).

- FTIR : Peaks at ~1720 cm (ester C=O stretch) and ~1280 cm (C–O–C stretch).

- HPLC/MS : Confirm molecular weight (e.g., expected m/z for CHO: ~823.3 [M+H]) and purity.

- Elemental Analysis : Validate C/H/O ratios.

Reference : Safety assessments of triisodecyl trimellitate used similar techniques .

Q. How can researchers assess the thermal stability of this compound for polymer applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (e.g., 10°C/min ramp). Degradation onset >250°C indicates suitability as a plasticizer.

- Differential Scanning Calorimetry (DSC) : Detect glass transition temperature (T) shifts in polymer blends.

- Dynamic Mechanical Analysis (DMA) : Evaluate viscoelastic properties under thermal stress.

Q. How does this compound interact with polyvinyl chloride (PVC), and what methodologies evaluate its plasticizing efficiency?

Methodological Answer:

- Compatibility Testing : Prepare PVC blends (e.g., 30–50 wt% plasticizer) and assess:

- Tensile Strength/Elongation : ASTM D638/D882 standards.

- Leaching Resistance : Immerse films in hexane/ethanol and measure weight loss.

- Migration Tests : Expose to fatty food simulants (e.g., 10% ethanol) at 40°C for 10 days; analyze extractables via GC-MS.

- Dynamic Mechanical Thermal Analysis (DMTA) : Measure storage/loss moduli to quantify flexibility.

Regulatory Context : EU Regulation 2023/1442 restricts migration limits (SML <1.8 mg/kg for infant-contact materials) .

Q. What experimental strategies are used to evaluate the compound’s acute and chronic toxicity?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423 (oral LD in rats). For triisotridecyl trimellitate, reported LD >2000 mg/kg suggests low acute toxicity .

- In Vitro Assays :

- Cytotoxicity : MTT assay on human hepatocyte (HepG2) or fibroblast cells.

- Endocrine Disruption : Yeast estrogen screen (YES assay).

- Chronic Exposure : 90-day rodent study (OECD 408) to assess organ toxicity and NOAEL (No Observed Adverse Effect Level).

Q. How can researchers ensure compliance with evolving regulatory frameworks for food-contact materials?

Methodological Answer:

- Migration Testing : Use EU Commission Regulation (EU) 10/2011 protocols:

- Simulant Selection : 50% ethanol for fatty foods, 3% acetic acid for acidic foods.

- High-Performance Liquid Chromatography (HPLC) : Quantify migrated trimellitic acid derivatives.

- Documentation : Compile data on SML (Specific Migration Limit), QM (Quantity in Material), and analytical methods for ECHA submissions .

Q. What advanced applications beyond plasticizers are being explored for trialkyl trimellitates?

Methodological Answer:

- Coordination Polymers/MOFs : Test as ligands for metal-organic frameworks (MOFs). For example:

- Supramolecular Chemistry : Study self-assembly in non-polar solvents using SAXS/WAXS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.